molecular formula C15H20BrN3O B5610879 2-(1-azepanyl)-N'-(3-bromobenzylidene)acetohydrazide

2-(1-azepanyl)-N'-(3-bromobenzylidene)acetohydrazide

Cat. No. B5610879
M. Wt: 338.24 g/mol
InChI Key: XNVZNBHQDBLKHC-GZTJUZNOSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(1-azepanyl)-N'-(3-bromobenzylidene)acetohydrazide typically involves the reaction of an appropriate hydrazide with a ketone or aldehyde in the presence of an acid catalyst. For instance, similar hydrazone compounds have been synthesized through condensation reactions, where the hydrazide component reacts with a substituted benzaldehyde or ketone to form the desired hydrazone linkage (Jin et al., 2006).

Molecular Structure Analysis

Hydrazones like this compound often exhibit intriguing molecular structures characterized by their crystal packing, hydrogen bonding, and π-π interactions. The molecular structure is stabilized through these interactions, which can significantly influence the compound's reactivity and physical properties. For example, N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, a similar compound, crystallizes in the monoclinic space group and exhibits hydrogen bonds and π-π interactions, contributing to its stability (Sheng et al., 2015).

properties

IUPAC Name

2-(azepan-1-yl)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O/c16-14-7-5-6-13(10-14)11-17-18-15(20)12-19-8-3-1-2-4-9-19/h5-7,10-11H,1-4,8-9,12H2,(H,18,20)/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVZNBHQDBLKHC-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NN=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)CC(=O)N/N=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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